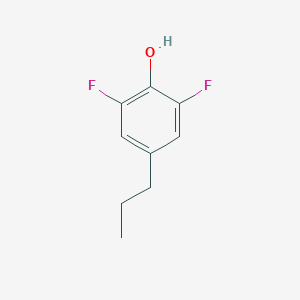

2,6-Difluoro-4-propylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQZCTDZLUKETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Difluoro 4 Propylphenol and Analogous Compounds

Strategies for Regioselective Fluorine Introduction into Phenolic Scaffolds

Achieving regioselectivity in the fluorination of phenolic compounds is a formidable challenge in organic synthesis. Several methods have been developed to introduce fluorine atoms at specific positions on the aromatic ring.

Deoxyfluorination is a prominent method for converting phenols into aryl fluorides through a one-step ipso substitution of the hydroxyl group. nih.gov This transformation is valuable for synthesizing functionally complex aryl fluorides. nih.gov A variety of reagents have been developed for this purpose, with some exhibiting broad functional group tolerance and operational simplicity. sigmaaldrich.com

One of the most versatile reagents is PhenoFluor™, which facilitates the direct conversion of phenols to aryl fluorides. nih.govsigmaaldrich.com The reaction is typically performed in the presence of a fluoride (B91410) source like cesium fluoride (CsF) and can be scaled from milligrams to multigrams. nih.govnih.gov Research has also led to the development of PhenoFluor™ as a stable solution in toluene, which mitigates issues related to the reagent's moisture sensitivity. nih.gov

Another approach involves the use of sulfuryl fluoride (SO₂F₂) in combination with a fluoride source such as tetramethylammonium (B1211777) fluoride (NMe₄F). acs.org This method proceeds through an aryl fluorosulfonate (ArOFs) intermediate. These intermediates react under mild conditions, often at room temperature, to yield a wide range of aryl fluoride products. acs.org This two-stage, one-pot process represents a significant advancement over traditional SNAr fluorinations. acs.org Aryl triflates have also been identified as particularly effective electrophiles for deoxyfluorination with NMe₄F, sometimes providing higher yields than their aryl fluorosulfonate counterparts. semanticscholar.org

For electron-deficient phenols, specialized deoxyfluorination reagents have been developed. acs.org For instance, an air-stable and moisture-insensitive reagent based on poly[hydrogen fluoride] salt can effectively convert electron-deficient phenols into the corresponding aryl fluorides in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). acs.org

| Reagent/System | Starting Material | Key Features | Typical Conditions |

|---|---|---|---|

| PhenoFluor™ | Phenols | Operationally simple, regiospecific, scalable, good functional group tolerance. sigmaaldrich.com | CsF, Toluene, 110 °C. nih.gov |

| SO₂F₂ / NMe₄F | Phenols | Proceeds via aryl fluorosulfonate intermediate; mild conditions. acs.org | One-pot reaction, often at room temperature. acs.org |

| NMe₄F | Aryl Triflates | Effective for electron-neutral/donating substituents. semanticscholar.org | Mild conditions, catalyst-free. acs.org |

| Poly[hydrogen fluoride] Salt / DBU | Electron-Deficient Phenols | Air and moisture-insensitive reagent. acs.org | DBU as base, Toluene. acs.org |

Difluoromethylation of phenols introduces a difluoromethyl ether (-OCF₂H) group, which is a common structural motif in pharmaceuticals and agrochemicals. acs.org This transformation is most commonly achieved through the reaction of a phenoxide with difluorocarbene (:CF₂), a versatile and moderately electrophilic reactive intermediate. cas.cn

A variety of precursors can be used to generate difluorocarbene in situ. These reagents have evolved from ozone-depleting gases like chlorodifluoromethane (B1668795) (HCF₂Cl) to more environmentally benign and operationally simple sources. cas.cnnih.gov

Common Difluorocarbene Precursors:

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a readily available, bench-stable, and relatively non-toxic solid that generates difluorocarbene upon heating via decarboxylation. orgsyn.org High temperatures are often required, which can be a critical safety parameter for large-scale processes. cas.cn

Fluoroform (CHF₃): As a byproduct of Teflon manufacturing, fluoroform is an inexpensive precursor. The reaction typically proceeds at atmospheric pressure in a two-phase system using a strong base like potassium hydroxide (B78521) (KOH). acs.org

Diethyl Bromodifluoromethylphosphonate: This commercial reagent undergoes facile phosphorus-carbon bond cleavage upon basic hydrolysis, even at low temperatures (-78 °C to room temperature), to generate difluorocarbene. cas.cn

S-(Difluoromethyl)sulfonium Salt: This bench-stable salt serves as an effective difluorocarbene precursor, allowing for the conversion of various phenols to aryl difluoromethyl ethers in good yields in the presence of a base like lithium hydroxide. acs.org

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): This reagent releases difluorocarbene in the presence of a catalytic amount of a fluoride ion. tsukuba.ac.jp

The general mechanism involves the deprotonation of the phenol (B47542) by a base to form a phenoxide, which then acts as a nucleophile to trap the electrophilic difluorocarbene. cas.cn Subsequent protonation yields the final aryl difluoromethyl ether. tsukuba.ac.jp

An alternative strategy for preparing phenols, which could subsequently be fluorinated or derived from fluorinated precursors, involves the oxidation of aryl-silicon bonds. organic-chemistry.orgfigshare.com This approach provides a fluoride-free method for generating the core phenolic scaffold, often under mild conditions. organic-chemistry.orgresearchgate.net

The process utilizes stable arylhydrosilanes, which are resistant to air and moisture. organic-chemistry.org The reactivity of these silanes towards oxidation depends on the electronic nature of the aromatic ring. figshare.comnih.gov

Electron-deficient arylsilanes can undergo direct oxidation to phenols. figshare.comnih.gov

Electron-rich arylsilanes require an activation step. This is typically achieved by oxidizing the hydrosilane to an arylmethoxysilane intermediate using a transition metal catalyst, such as ruthenium or Pd/C. organic-chemistry.orgfigshare.com These methoxysilanes exhibit enhanced reactivity, allowing for rapid conversion to phenols without the need for fluoride promoters. organic-chemistry.org

This methodology demonstrates broad substrate compatibility and functional group tolerance, offering a practical alternative to traditional phenolation methods that may involve harsh conditions. organic-chemistry.org Streamlined flow procedures that combine the silane (B1218182) activation and oxidation steps have been developed to improve efficiency and minimize the handling of intermediates. figshare.comresearchgate.net

Approaches for the Introduction and Functionalization of the Propyl Moiety

The installation of the propyl group onto the phenolic ring is a critical step in the synthesis of 2,6-Difluoro-4-propylphenol. This is typically achieved through electrophilic aromatic substitution reactions.

The most common method for introducing an alkyl group onto a phenol ring is the Friedel-Crafts alkylation. slchemtech.commt.com This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with an alkyl group, using a Lewis acid catalyst. jk-sci.com

In the context of phenol alkylation, the hydroxyl group is a strongly activating, ortho-para directing group. quora.com Therefore, the reaction of a phenol with a propylating agent (e.g., 1-halopropane or propene) in the presence of a Lewis acid (e.g., AlCl₃, FeCl₃) is expected to yield a mixture of ortho- and para-propylphenol. mt.comjk-sci.com

| Reaction Type | Alkylating Agent | Catalyst | Key Challenges & Considerations |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkyl Halide, Alkene | Lewis Acids (AlCl₃, FeCl₃, etc.). jk-sci.com | - Polyalkylation can occur as the product is more nucleophilic than the reactant. jk-sci.comlibretexts.org |

| Catalyst-Free Alkylation | Alcohols (e.g., 2-propanol) | None (Supercritical Water) | Highly ortho-selective; proceeds via dehydration of alcohol to alkene. researchgate.net |

| Base-Catalyzed Alkylation | Aldehyde, Primary Alcohol | Basic-acting material (e.g., KOH) | Requires high temperatures (>150 °C). google.com |

To achieve the desired 4-propyl substitution, reaction conditions can be optimized. Using a sterically bulky Lewis acid or controlling the temperature can favor the formation of the thermodynamically more stable para isomer. A significant challenge in Friedel-Crafts alkylation is polyalkylation, where the initial alkylphenol product, being more activated than phenol itself, undergoes further alkylation. libretexts.org This can often be mitigated by using a large excess of the phenol reactant. jk-sci.com

Alternative methods for phenol alkylation have also been explored. Highly ortho-selective alkylation has been achieved without a catalyst using supercritical water, where phenol itself plays a role in promoting the reaction. researchgate.net Rhenium-catalyzed reactions have also been shown to be highly selective for ortho-alkylation. orgsyn.org

Multi-Step Synthetic Sequences for this compound

The synthesis of this compound requires a logical sequence of the reactions described above. A direct, one-pot synthesis is not feasible; therefore, a multi-step route is necessary. arxiv.org Two primary retrosynthetic pathways can be envisioned: (A) alkylation followed by fluorination, or (B) fluorination followed by alkylation.

Pathway A: Alkylation First

Friedel-Crafts Alkylation of Phenol: Phenol is reacted with a propylating agent like propene or 1-propyl bromide in the presence of a Lewis acid catalyst to form 4-propylphenol (B1200801). Conditions would be optimized to maximize the yield of the para-substituted product.

Di-fluorination of 4-propylphenol: The resulting 4-propylphenol would then need to be fluorinated at the two ortho positions. This is a challenging step due to the difficulty in controlling the regioselectivity of direct fluorination on an activated ring.

Pathway B: Fluorination First

Synthesis of 2,6-Difluorophenol (B125437): A more plausible route begins with a pre-fluorinated scaffold. 2,6-Difluorophenol can be synthesized from 2,6-difluoroaniline (B139000) via a diazonium salt intermediate. chemicalbook.com The process involves diazotization of 2,6-difluoroaniline with sodium nitrite (B80452) and sulfuric acid, followed by hydrolysis of the diazonium salt in the presence of copper(II) sulfate. chemicalbook.com

Friedel-Crafts Alkylation of 2,6-Difluorophenol: The resulting 2,6-difluorophenol is then alkylated. The hydroxyl group is a strong para-director. The two fluorine atoms at the ortho positions provide significant steric hindrance and are deactivating, which further favors electrophilic attack at the C4 (para) position. Therefore, reacting 2,6-difluorophenol with a propylating agent and a Lewis acid catalyst would be expected to selectively yield the desired product, this compound.

Given the challenges of controlling regioselectivity in the direct difluorination of an alkylphenol, Pathway B represents a more strategically sound and controllable approach to the target molecule.

Green Chemistry Principles and Catalytic Methods in the Synthesis of Difluorinated Phenols

The synthesis of difluorinated phenols, including this compound, is increasingly being evaluated through the lens of green chemistry. This approach to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. mgesjournals.comjddhs.com The core principles of green chemistry, such as waste prevention, atom economy, the use of catalysis, and safer solvents, are being applied to develop more sustainable routes to these valuable compounds. nih.gov

Traditional methods for preparing fluorophenols have often involved multi-step processes with harsh reagents, significant waste generation, and challenging purification procedures. For instance, methods like diazotization and hydrolysis of fluoroanilines can produce substantial wastewater and present safety risks. acs.org Another conventional approach involves the hydrolysis of bromofluorobenzenes at high temperatures and pressures using copper catalysts, which has its own set of environmental and safety considerations. google.com

In contrast, modern catalytic methods are being developed to align with green chemistry principles. These include:

Catalyst-assisted reactions : The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled and reused, minimizing waste. nih.gov For phenol synthesis, this includes exploring renewable pathways, such as the Diels-Alder/aromatization reaction between biobased furanic derivatives and alkynes. rsc.org

Safer Solvents and Conditions : A significant portion of waste in chemical synthesis comes from solvents. researchgate.net Green chemistry encourages the use of safer solvents like water, supercritical fluids, or even solvent-free reactions. jddhs.comnih.gov Furthermore, conducting reactions at ambient temperature and pressure reduces energy consumption and associated environmental impact. jddhs.com

Renewable Feedstocks : Shifting from petroleum-based starting materials to renewable ones, such as those derived from biomass, is a key goal. rsc.org Research into creating phenol derivatives from biobased furanic compounds is a step in this direction. rsc.org

Deoxyfluorination of Phenols : Recent advances have focused on the direct conversion of phenols to aryl fluorides. While this is the reverse of the desired synthesis of a phenol, the underlying chemistry, such as the use of reagents like sulfuryl fluoride (SO₂F₂) or other deoxyfluorination agents, represents modern catalytic approaches that can be assessed for their green credentials. acs.orgacs.org These methods aim for mild reaction conditions and high functional group tolerance.

Catalytic Dearomatization : The regio- and enantio-selective dearomatization of phenols through I(I)/I(III) catalysis-based fluorination offers a pathway to fluorinated cyclohexadienones, which are precursors to functionalized cyclic scaffolds. rsc.org This highlights the power of catalysis to create complex molecular architectures selectively.

Enzyme-Mediated Synthesis of Fluorophenol Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the synthesis of fluorophenol derivatives, aligning perfectly with the principles of green chemistry. tudelft.nl Enzymes operate under mild conditions (pH and temperature), exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable, thereby minimizing environmental impact. nih.govscielo.br A variety of enzymes have been investigated for their ability to transform fluorophenols into diverse derivatives.

Tyrosinases

Tyrosinase, a copper-containing monooxygenase, catalyzes the o-hydroxylation of monophenols to catechols and their subsequent oxidation to o-quinones. wikipedia.orgbiomedpharmajournal.org Its activity on fluorophenols has been studied, revealing substrate-dependent outcomes. For example, tyrosinase from Streptomyces antibioticus can act on 3- and 4-fluorophenol, leading to the formation of reactive fluoroquinones that subsequently polymerize. nih.govnih.gov In contrast, 2-fluorophenol (B130384) is not a substrate but acts as a competitive inhibitor of the enzyme. nih.govresearchgate.net This enzymatic activity is significant for its potential in bioremediation to remove fluorinated pollutants from wastewater. nih.gov

The kinetic parameters for the tyrosinase-mediated oxidation of fluorophenols are influenced by the position of the fluorine atom, which affects both substrate binding and catalytic turnover. nih.gov

Interactive Data Table: Kinetic Parameters of Tyrosinase with Fluorophenol Substrates

| Substrate | Parameter | Value | Reference |

| 4-Fluorophenol | Km (mM) | 0.53 | nih.gov |

| 4-Fluorophenol | kcat (s-1) | 1.8 | nih.gov |

| 3-Fluorophenol | Km (mM) | 0.25 | nih.gov |

| 3-Fluorophenol | kcat (s-1) | 0.1 | nih.gov |

| 2-Fluorophenol | KI (mM) | 2.2 | nih.gov |

Km: Michaelis constant, indicating substrate binding affinity (lower is tighter). kcat: Catalytic constant or turnover number. KI: Inhibition constant.

Lipases

Lipases are hydrolases that are widely used in organic synthesis for their ability to catalyze reactions such as esterification, transesterification, and hydrolysis with high enantioselectivity. scielo.brnih.gov These enzymes are particularly valuable for the kinetic resolution of racemic mixtures. In the context of fluorinated compounds, lipases have been used to synthesize enantiomerically pure fluorinated β-amino acids and alcohols. mdpi.comresearchgate.net For instance, lipase (B570770) PSIM from Burkholderia cepacia has been used for the efficient hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic esters, yielding the corresponding (S)-amino acids and unreacted (R)-esters with excellent enantiomeric excess (ee ≥99%). mdpi.com

The versatility of lipases allows for the synthesis of various fluorophenol derivatives, such as esters, by reacting the phenol with an appropriate acyl donor. The choice of enzyme, solvent, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Other Enzymatic Transformations

Beyond oxidation and esterification, other enzymatic pathways are relevant to the synthesis and modification of fluorophenol derivatives. Phenol hydroxylases found in microorganisms like Rhodococcus opacus can initiate the biodegradation of fluorophenols by ortho-hydroxylation to form fluorocatechols. researchgate.net These fluorocatechols are key intermediates that can be further transformed. Additionally, enzymes like peroxidases can use hydrogen peroxide to oxidize phenols, a process that is important in both biological systems and for potential synthetic applications. wikipedia.org The enzymatic defluorination of fluorinated compounds is also an area of active research, with enzymes like fluoroacetate (B1212596) dehalogenase capable of cleaving the stable carbon-fluorine bond. researchgate.net

The continued discovery and engineering of enzymes will undoubtedly expand the toolbox for the green synthesis of this compound and a wide array of other valuable fluorophenol derivatives. nih.gov

Spectroscopic and Structural Elucidation of 2,6 Difluoro 4 Propylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive structural characterization of 2,6-Difluoro-4-propylphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, supplemented by advanced two-dimensional (2D) techniques, would be employed.

In the ¹H NMR spectrum of this compound, specific signals corresponding to the aromatic protons, the propyl group protons, and the hydroxyl proton are expected.

The aromatic region would likely display a signal for the two equivalent protons at the C3 and C5 positions. Due to the symmetry of the molecule, these protons are chemically equivalent and would therefore have the same chemical shift. This signal is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of these aromatic protons would be influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl and propyl groups.

The propyl group would give rise to three distinct signals:

A triplet corresponding to the terminal methyl (CH₃) group.

A sextet for the methylene (CH₂) group adjacent to the methyl group.

A triplet for the methylene (CH₂) group attached to the aromatic ring.

The hydroxyl proton (-OH) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -OH | 4.5-5.5 | broad singlet | - |

| Ar-H (H3, H5) | 6.6-6.8 | t | ~8-10 (³JHF) |

| -CH₂-Ar | 2.5-2.7 | t | ~7-8 (³JHH) |

| -CH₂-CH₃ | 1.5-1.7 | sextet | ~7-8 (³JHH) |

| -CH₃ | 0.9-1.0 | t | ~7-8 (³JHH) |

The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, the two fluorine-bearing carbons (C2 and C6) would be equivalent, as would the two proton-bearing aromatic carbons (C3 and C5).

The carbon atoms directly bonded to the fluorine atoms (C2 and C6) would exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The carbon attached to the hydroxyl group (C1) and the carbon attached to the propyl group (C4) would also show distinct chemical shifts. The aromatic carbons C3 and C5 would likely appear as a triplet due to two-bond carbon-fluorine coupling (²JCF). The carbons of the propyl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 | 145-150 | t |

| C2, C6 | 150-155 | d |

| C3, C5 | 110-115 | t |

| C4 | 130-135 | t |

| -CH₂-Ar | 30-35 | s |

| -CH₂-CH₃ | 20-25 | s |

| -CH₃ | 10-15 | s |

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two adjacent aromatic protons (H3 and H5). The chemical shift of fluorine is sensitive to its electronic environment, and the presence of the hydroxyl and propyl groups will influence its value.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| F2, F6 | -120 to -140 | t | ~8-10 (³JFH) |

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT experiment would differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 spectrum, for instance, would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This would help in assigning the carbons of the propyl group and the aromatic methine carbons.

HHCOSY (Homonuclear Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling correlations within the molecule. oxinst.com For this compound, this would show correlations between the adjacent protons of the propyl group, confirming their connectivity. Specifically, a cross-peak would be observed between the -CH₂-Ar protons and the -CH₂-CH₃ protons, and another between the -CH₂-CH₃ protons and the -CH₃ protons.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment would show correlations between all protons within a spin system. huji.ac.illibretexts.org In this case, it would show correlations among all the protons of the propyl group, even those that are not directly coupled, further confirming the integrity of the propyl chain. huji.ac.illibretexts.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule.

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the O-H, C-H, C-F, and C-O bonds, as well as absorptions related to the aromatic ring.

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. orgchemboulder.comlibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the propyl group would be observed as stronger bands in the 2850-3000 cm⁻¹ range.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would give rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. orgchemboulder.com

C-F Stretching: The carbon-fluorine bonds are expected to produce strong absorption bands in the 1100-1300 cm⁻¹ region. The exact position would be influenced by the aromatic system.

C-O Stretching: The stretching vibration of the phenolic C-O bond would result in a strong absorption band around 1200-1260 cm⁻¹.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H stretch | 2850-3000 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium, Sharp |

| C-F stretch | 1100-1300 | Strong |

| Phenolic C-O stretch | 1200-1260 | Strong |

Raman Spectroscopy

Raman spectroscopy provides detailed information about a molecule's vibrational modes, offering a "fingerprint" based on the inelastic scattering of monochromatic light. For this compound, the Raman spectrum is expected to be characterized by distinct peaks corresponding to its specific functional groups and structural components.

Key vibrational modes anticipated in the Raman spectrum include:

O-H Vibrations: The hydroxyl group will exhibit a characteristic stretching vibration.

Aromatic C-H and C-C Vibrations: The benzene (B151609) ring will produce a series of complex bands, including C-H stretching and in-plane ring stretching and bending modes. researchgate.net

C-F Vibrations: The two carbon-fluorine bonds will have characteristic stretching frequencies.

Propyl Group Vibrations: The propyl chain will contribute signals from C-H stretching and bending modes.

By analogy with the related compound 4-propylphenol (B1200801), specific vibrational assignments can be predicted. nih.gov The introduction of two electron-withdrawing fluorine atoms ortho to the hydroxyl group would likely influence the wavenumber of the aromatic ring vibrations.

Table 1: Predicted Prominent Raman Peaks for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100-3000 | Aromatic C-H Stretching |

| ~2960-2870 | Propyl Group C-H Stretching |

| ~1600-1580 | Aromatic C-C Stretching |

| ~1460 | Propyl Group CH₂ Bending |

| ~1250 | C-O Stretching |

| ~1100-1000 | C-F Stretching |

| ~850-800 | Aromatic C-H Out-of-Plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. Phenolic compounds typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring. researchgate.net

For this compound, the primary electronic transitions are expected to be associated with the benzene ring. The hydroxyl (-OH), propyl (-C₃H₇), and fluorine (-F) substituents will act as auxochromes, modifying the absorption wavelength (λmax) and intensity. The electron-withdrawing nature of the fluorine atoms may cause a slight hypsochromic (blue) shift compared to 4-propylphenol. The analysis of similar halogenated phenols, such as 2,6-dichlorophenol, can provide a reference for predicting the absorption maxima.

Table 2: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Type of Electronic Transition | Chromophore |

| ~210-220 | π → π | Benzene Ring |

| ~270-280 | π → π | Benzene Ring |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and structural features through the analysis of fragmentation patterns.

The molecular formula for this compound is C₉H₁₀F₂O, corresponding to a molecular weight of approximately 172.17 g/mol . bldpharm.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 172. The fragmentation pattern is predictable based on the structure of related alkylphenols. nist.govnih.gov A common fragmentation pathway for aromatic compounds with alkyl chains is benzylic cleavage—the breaking of the bond between the first and second carbon atoms of the alkyl group. youtube.com This would result in the loss of an ethyl radical (•C₂H₅) to form a stable benzylic cation. Another expected fragmentation is the loss of the entire propyl group.

Table 3: Predicted Key Fragmentation Ions in the EI Mass Spectrum of this compound

| m/z Value | Ion Structure/Fragment Lost |

| 172 | [C₉H₁₀F₂O]⁺ (Molecular Ion, M⁺) |

| 143 | [M - C₂H₅]⁺ (Loss of ethyl radical via benzylic cleavage) |

| 129 | [M - C₃H₇]⁺ (Loss of propyl radical) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of a compound's elemental formula. By comparing the experimentally measured accurate mass with the calculated theoretical mass, the elemental composition can be unequivocally confirmed. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to confirm the elemental composition of C₉H₁₀F₂O.

Table 4: Theoretical Accurate Mass for this compound

| Molecular Formula | Ion Type | Calculated Accurate Mass (Da) |

| C₉H₁₀F₂O | [M]⁺ | 172.0699 |

| C₉H₁₀F₂O | [M+H]⁺ | 173.0778 |

| C₉H₁₀F₂O | [M-H]⁻ | 171.0621 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. purdue.edu Since phenols are acidic, they are readily analyzed in negative ion mode ESI-MS, where they easily deprotonate to form an anionic pseudomolecular ion, [M-H]⁻. purdue.edu This technique is less prone to fragmentation than EI, often resulting in a simple spectrum dominated by the [M-H]⁻ ion.

For this compound, ESI-MS in negative ion mode would be expected to produce a strong signal at an m/z value corresponding to the deprotonated molecule (C₉H₉F₂O⁻). This provides a clear and accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) could then be performed on the [M-H]⁻ ion to induce fragmentation and gain further structural information. uab.edu

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. redalyc.org This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.

While no published crystal structure for this compound is currently available, a successful crystallographic analysis would yield critical structural information. The process would involve growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.

The crystal structure of the related compound 2,6-difluorophenol (B125437) has been determined to be orthorhombic. researchgate.net A similar analysis of this compound would reveal:

Molecular Geometry: Precise measurements of C-C, C-O, C-H, and C-F bond lengths and the angles between them.

Conformation: The orientation of the propyl group relative to the aromatic ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the phenolic hydroxyl group, as well as potential π-π stacking interactions between aromatic rings in the crystal lattice.

This data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Computational and Theoretical Investigations of 2,6 Difluoro 4 Propylphenol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of 2,6-difluoro-4-propylphenol at the molecular level. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its energy, electron distribution, and geometric structure.

Density Functional Theory (DFT) is a widely used computational method for studying phenolic compounds due to its balance of accuracy and computational cost. researchgate.net DFT calculations, particularly with functionals like B3LYP and ωB97X-D, are employed to determine the molecular structures and energies of substituted phenols. researchgate.net For geometry optimization, a basis set such as 6-31G(d) is often used to find the lowest energy arrangement of atoms. researchgate.net To obtain more accurate energies, single-point energy calculations can be performed with larger basis sets, for instance, 6-311++G(2df,2pd). researchgate.net

For higher accuracy, particularly for energy calculations, ab initio and post-Hartree-Fock methods are utilized. Coupled Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), is considered a "gold standard" in quantum chemistry for its ability to produce results close to experimental values, often within 1 kcal/mol for small molecules. arxiv.org While computationally more demanding than DFT, with costs scaling significantly with the size of the system, CCSD(T) provides benchmark-quality energies. arxiv.orgscience.gov

These high-level calculations are valuable for refining the energies obtained from DFT geometry optimizations. For instance, a common approach is to perform geometry optimization at a less expensive level of theory, like MP2/6-31G, and then conduct a single-point energy calculation using CCSD(T) with a more extensive basis set. science.gov This CCSD(T)//MP2/6-31G methodology offers a practical way to achieve high accuracy for systems like this compound. Such methods are essential for accurately predicting reaction energies and barrier heights, providing a reliable framework for understanding chemical transformations. arxiv.org

Molecular Geometry, Conformational Analysis, and Conformational Isomerism

The three-dimensional structure of this compound is not static. The rotation around single bonds, particularly the C-C bonds of the propyl group and the C-O bond of the hydroxyl group, gives rise to different spatial arrangements known as conformers or rotamers.

Computational methods are instrumental in exploring the potential energy surface of the molecule to identify stable conformers. For similar molecules like p-n-propylphenol, studies have identified different rotamers, such as trans and gauche forms, arising from the orientation of the alkyl group relative to the phenyl ring. researchgate.net The relative energies of these conformers are often very small. For example, in 4-methoxystyrene, ab initio calculations indicated a stability difference of only 77 cm⁻¹ between its trans and cis isomers. researchgate.net

For this compound, conformational analysis would involve mapping the energy changes as a function of the dihedral angles of the propyl chain and the hydroxyl group. This analysis can reveal the most stable conformer and the energy barriers to interconversion between different conformers. The presence of the two fluorine atoms adjacent to the hydroxyl group likely influences the preferred orientation of the -OH group due to steric and electronic interactions. Theoretical calculations can precisely quantify these effects on the molecular geometry, including bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value Range | Method |

| C-C (ring) bond length | ~1.39 - 1.40 Å | DFT/Ab Initio |

| C-O bond length | ~1.36 Å | DFT/Ab Initio |

| O-H bond length | ~0.96 Å | DFT/Ab Initio |

| C-F bond length | ~1.35 Å | DFT/Ab Initio |

| C-C-C (propyl) angle | ~112° - 114° | DFT/Ab Initio |

| C-O-H angle | ~109° | DFT/Ab Initio |

| Dihedral Angle (Propyl) | Varies (trans, gauche) | Conformational Analysis |

Note: The values in this table are typical estimates for similar phenolic structures and would be specifically calculated for this compound in a dedicated computational study.

Electronic Structure Analysis and Charge Distribution

Understanding the distribution of electrons within this compound is key to explaining its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.defaccts.de This analysis is performed on the calculated wave function, often at a DFT level like B3LYP. acadpubl.eunih.gov

NBO analysis for this compound would provide detailed information on:

Hybridization: It determines the spd composition of the atomic hybrids that form the bonds and lone pairs. uni-muenchen.de

Bonding and Lone Pairs: It identifies the core orbitals (CR), two-center bonds (BD), and lone pairs (LP). For example, it would describe the polar σ(C-O) bond and the lone pairs on the oxygen atom. uni-muenchen.defaccts.de

Derived from the NBO procedure, Natural Population Analysis (NPA) provides a method for distributing the total electron density of the molecule among its atoms, yielding natural atomic charges. uni-muenchen.de These charges offer a more robust description of the electron distribution than other methods like Mulliken population analysis.

For this compound, an NPA would quantify the partial charges on each atom. It is expected that the highly electronegative fluorine and oxygen atoms will bear significant negative charges, while the hydrogen of the hydroxyl group and the carbon atoms bonded to F and O will be partially positive. The propyl group carbons and hydrogens will have smaller partial charges. This detailed charge distribution is fundamental for understanding the molecule's electrostatic potential, dipole moment, and how it interacts with other molecules.

| Atom | Predicted Natural Charge (e) |

| O (hydroxyl) | ~ -0.7 to -0.8 |

| H (hydroxyl) | ~ +0.4 to +0.5 |

| F | ~ -0.4 to -0.5 |

| C (bonded to O) | ~ +0.3 to +0.4 |

| C (bonded to F) | ~ +0.3 to +0.4 |

| C (propyl, alpha) | ~ -0.1 to -0.2 |

Note: These charge ranges are illustrative based on general principles and similar molecules. Precise values are obtained from specific NPA calculations.

Simulation and Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic features of molecules, offering insights that complement experimental data. For this compound, theoretical methods, particularly Density Functional Theory (DFT), would be employed to calculate various spectroscopic parameters. These simulations can predict nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman), and electronic transition energies (UV-Visible spectra).

Research on similar compounds illustrates these capabilities. For instance, studies on p-n-propylphenol have utilized two-color resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy combined with theoretical calculations to identify and characterize different rotational isomers (rotamers). researchgate.netresearchgate.net Such an approach allows for the precise determination of adiabatic ionization energies for each conformer (e.g., trans and gauche forms) and the assignment of active vibrations in the molecular cation. researchgate.netresearchgate.net

Furthermore, investigations into the ¹⁹F NMR spectroscopy of phenolic compounds provide direct insight into how the electronic environment, influenced by substituents, affects spectral readouts. In a study involving the derivatization of various 4-propyl-substituted phenols, the ¹⁹F NMR chemical shifts were shown to be highly dependent on the substitution pattern ortho to the hydroxyl group. acs.org The resonance for a derivatized 4-propylphenol (B1200801) appeared at a distinct downfield position compared to its methoxy-substituted counterparts, demonstrating the sensitivity of the fluorine nucleus to its local chemical environment. acs.org This principle is directly applicable to this compound, where the two fluorine atoms would have predictable chemical shifts influenced by the hydroxyl and propyl groups.

Table 1: Predicted Spectroscopic Behavior Based on Analogous Compounds

| Spectroscopic Technique | Predicted Parameter for this compound | Basis from Analogous Compounds | Citation |

|---|---|---|---|

| ¹⁹F NMR | A single, specific chemical shift reflecting the symmetric electronic environment. | The chemical shift is highly sensitive to the substitution pattern on the phenolic ring. | acs.org |

| ¹H NMR | Distinct signals for the propyl chain, aromatic protons, and the hydroxyl proton. | Standard NMR prediction principles. | acs.org |

| ¹³C NMR | Predictable signals for each carbon, with C-F couplings observable for the fluorinated carbons. | DFT calculations on related fluorinated and phenolic compounds. | acs.org |

| IR/Raman | Characteristic vibrational modes for O-H stretch, C-F bonds, and aromatic ring deformations. | Theoretical calculations on molecules like 2,5-difluorophenol (B1295083) reveal distinct vibrational frequencies. | researchgate.net |

| MATI Spectroscopy | Determination of precise ionization energy and cationic vibrational modes. | Studies on p-n-propylphenol and 2,4-difluorophenol (B48109) show the utility of this technique for resolving rotamers. | researchgate.netresearchgate.net |

Solvation Models and Solvent Effects on Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational solvation models are essential for predicting and understanding these effects. springernature.com These models generally fall into two categories: implicit (continuum) models, which approximate the solvent as a continuous medium with a defined dielectric constant, and explicit models, where individual solvent molecules are included in the calculation. springernature.comresearchgate.net

For this compound, computational models could predict how its properties, such as conformational equilibrium, dipole moment, and spectroscopic characteristics, change in different solvents. For example, the energy barrier for the rotation of the hydroxyl group might be altered in a polar or hydrogen-bonding solvent compared to the gas phase.

The study of solvent effects on the UV absorption spectra of substituted pyridones illustrates a common analytical approach known as a linear solvation energy relationship. grafiati.com This method correlates changes in the absorption maximum (ν) with solvent parameters representing polarity (π), hydrogen bond acidity (α), and hydrogen bond basicity (β) through a general equation: ν = ν₀ + sπ + aα + bβ grafiati.com Applying this methodology to this compound would allow for a quantitative understanding of how different types of solute-solvent interactions affect its electronic transitions.

Table 2: Common Solvents and Their Parameters for Solvation Models

| Solvent | Dielectric Constant (ε) | Polarity (π*) | H-bond Acidity (α) | H-bond Basicity (β) |

|---|---|---|---|---|

| Hexane | 1.88 | -0.081 | 0.00 | 0.00 |

| Toluene | 2.38 | 0.54 | 0.00 | 0.11 |

| Acetone | 20.7 | 0.71 | 0.08 | 0.48 |

| Acetonitrile | 37.5 | 0.75 | 0.19 | 0.31 |

| Methanol (B129727) | 32.7 | 0.60 | 0.93 | 0.62 |

| Water | 80.1 | 1.09 | 1.17 | 0.47 |

Data sourced from general chemistry literature for illustrative purposes.

Theoretical Studies on Reaction Pathways and Mechanistic Insights

Theoretical calculations are indispensable for mapping out potential reaction pathways, identifying transition states, and elucidating reaction mechanisms at a molecular level. For this compound, this could involve studying its synthesis, potential degradation pathways, or its role as a reactant.

A relevant reaction type for fluorinated aromatic compounds is Nucleophilic Aromatic Substitution (SₙAr). For example, the reaction of pentafluoropyridine (B1199360) (PFP) with phenolic model compounds proceeds via an SₙAr mechanism, where a phenolate (B1203915) ion attacks the fluorinated ring. acs.org Theoretical studies of this reaction for this compound could determine the activation energy barriers, the stability of intermediates, and the regioselectivity of the reaction.

Furthermore, computational studies on larger, related difluoro-molecules have revealed complex, multi-stage reaction mechanisms. A DFT study on the atropisomeric interconversion of a dimeric analogue of a fluorinated phenol (B47542) identified an unprecedented two-stage process. researchgate.net For the difluoro analogue, this involved a synchronous rotation of a dimethylene bridge and the biaryl axis, a mechanistic detail that would be nearly impossible to discern from experimental data alone. researchgate.net This highlights the power of computational chemistry to provide deep mechanistic insights into the dynamic behavior of molecules.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemicals based on their molecular structure. psu.edu The core principle is to find a mathematical correlation between calculated molecular descriptors and an experimentally measured property. The main steps involve descriptor calculation, model development (e.g., using Multiple Linear Regression or machine learning), and rigorous validation. psu.edunih.gov

While no specific QSPR models for this compound have been published, it could be included in larger datasets of phenolic compounds to develop predictive models for various endpoints. For example, QSAR models have been developed to predict the aquatic toxicity of phenols to organisms like Tetrahymena pyriformis. ut.ac.ir These models utilize a combination of descriptors that account for hydrophobicity (e.g., AlogP), molecular size, and electronic features (e.g., electrotopological state indices). ut.ac.ir

The molecular descriptors for this compound can be readily calculated using specialized software. These descriptors could then be used to predict its properties, such as its octanol-water partition coefficient (logP), boiling point, or potential toxicity, based on established QSPR/QSAR models for phenols or other relevant chemical classes.

Table 3: Examples of Molecular Descriptors Used in QSPR/QSAR Models for Phenols

| Descriptor Type | Example Descriptor | Property Represented | Citation |

|---|---|---|---|

| Hydrophobicity | AlogP, MlogP | Partitioning between aqueous and lipid phases. | ut.ac.ir |

| Constitutional | nelem (number of elements) | Molecular size and composition. | ut.ac.ir |

| Topological | First-order valence molecular connectivity index | Molecular branching and shape. | urv.cat |

| Electrotopological | SHCsatu (Sum of E-State indices for saturated C) | Electronic distribution and accessibility for interactions. | ut.ac.ir |

| Quantum-Chemical | Dipole Moment | Polarity and electrostatic interactions. | psu.edu |

Reactivity and Reaction Mechanisms of 2,6 Difluoro 4 Propylphenol

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenol (B47542) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for phenols. The hydroxyl group is a potent activating group, increasing the electron density of the aromatic ring and stabilizing the cationic intermediate (arenium ion) formed during the reaction through resonance. byjus.com This activation makes phenols highly susceptible to electrophilic attack. byjus.com

For 2,6-Difluoro-4-propylphenol, the scenario is more complex. The two fluorine atoms are strongly electron-withdrawing due to their high electronegativity, which deactivates the ring towards electrophilic attack. wikipedia.orglibretexts.org However, like other halogens, they possess lone pairs of electrons that can be donated into the ring via resonance, directing incoming electrophiles to the ortho and para positions. wikipedia.org In this specific molecule, the positions ortho to the hydroxyl group are already substituted with fluorine. The para position is occupied by the propyl group. Therefore, electrophilic substitution is directed to the remaining meta positions relative to the hydroxyl group (positions 3 and 5).

Common electrophilic aromatic substitution reactions include:

Halogenation: Phenols readily undergo halogenation, often without the need for a Lewis acid catalyst. byjus.com For instance, treatment with bromine water can lead to polybromination. byjus.com In the case of this compound, halogenation would be expected to occur at the meta positions.

Nitration: Reaction with dilute nitric acid at low temperatures typically yields a mixture of ortho and para nitrophenols. byjus.com With concentrated nitric acid, polysubstitution can occur. byjus.com For this compound, nitration would likely occur at the 3 and 5 positions.

Friedel-Crafts Reactions: While the strong activation by the hydroxyl group can lead to complications, phenols can undergo Friedel-Crafts alkylation and acylation under specific conditions. wikipedia.org The fluorine substituents would further complicate these reactions due to their deactivating inductive effect.

Nucleophilic Aromatic Substitution Reactions Influenced by Fluorine Substituents

Generally, nucleophilic aromatic substitution (SNAr) on phenols is difficult because the hydroxyl group is a poor leaving group. However, the presence of strong electron-withdrawing groups, such as the two fluorine atoms in this compound, can facilitate this type of reaction. osti.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile.

The fluorine atoms themselves can be displaced by strong nucleophiles under forcing conditions. This reactivity is particularly enhanced in fluorophenols. osti.gov For example, the conversion of fluorophenols to other phenol derivatives can be achieved via nucleophilic substitution where the fluoride (B91410) ion is the leaving group. osti.govacs.org The reaction is often facilitated by a base that deprotonates the phenol, increasing its nucleophilicity. acs.org

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in this compound.

Derivatization Reactions for Analytical or Synthetic Purposes

The phenolic hydroxyl group can be readily derivatized for various purposes. These reactions are crucial for both identifying the compound and for creating new molecules with potentially different biological or chemical properties. chemicalbook.com

Esterification: Phenols can be converted to esters by reacting with acyl halides or anhydrides. For example, reaction with acrylic acid chloride in the presence of a catalyst can form the corresponding acrylate (B77674) ester. google.com

Derivatization for GC analysis: For analysis by gas chromatography, the polar hydroxyl group is often derivatized to a less polar group, such as by reaction with pentafluorobenzoyl chloride.

Etherification Reactions and Formation of Aryl Fluorides

Etherification is a common reaction of the phenolic hydroxyl group. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a standard method. The reactivity of the phenoxide can be influenced by the fluorine substituents. Studies have shown that a fluorine atom ortho to a phenolic group can increase its nucleophilicity in reactions like methylation. tandfonline.com

The formation of aryl fluorides from phenols (deoxyfluorination) is a challenging transformation. However, specialized reagents have been developed for this purpose, which can be effective for electron-deficient phenols. acs.org

Reactivity of the Propyl Side Chain (e.g., Oxidation, Halogenation)

Oxidation: Alkyl groups attached to an aromatic ring are susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the entire alkyl side chain to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgdoubtnut.comstackexchange.com In the case of this compound, the propyl group would be oxidized to a carboxyl group, forming 3,5-difluoro-4-hydroxybenzoic acid. This reaction proceeds via a mechanism that likely involves the abstraction of a benzylic hydrogen. libretexts.orgstackexchange.com

Halogenation: Halogenation can also occur at the benzylic position of the propyl group under radical conditions, for example, using N-bromosuccinimide (NBS).

Influence of Fluorine Substituents on Reaction Selectivity and Rate

The introduction of fluorine atoms into an organic molecule significantly alters its physicochemical properties and reactivity. tandfonline.com Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. tandfonline.com This generally decreases the reactivity of the aromatic ring towards electrophiles. wikipedia.org

However, fluorine can also donate electron density through resonance, which influences the regioselectivity of electrophilic aromatic substitution, directing incoming groups to the ortho and para positions. wikipedia.org In the case of this compound, this directs substitution to the meta positions relative to the hydroxyl group.

The presence of fluorine can also affect the acidity of the phenolic proton. While fluorine's inductive effect would be expected to increase acidity, its resonance effect can partially counteract this. quora.com

In nucleophilic aromatic substitution, the strong inductive effect of fluorine is key. It stabilizes the anionic intermediate, thereby increasing the reaction rate. osti.gov The small size of the fluorine atom compared to other halogens can also reduce steric hindrance, which can lead to higher reaction yields in certain cases. google.com For example, in reactions involving 2,6-dihalophenols, the yield of the desired product was found to increase as the halogen size decreased from bromine to chlorine to fluorine. google.com

Kinetic and Thermodynamic Studies of Key Reactions

The kinetic and thermodynamic parameters of chemical reactions are crucial for understanding the reactivity, stability, and potential applications of a compound. For this compound, a detailed analysis of these properties in its key reactions, such as oxidation, electrophilic substitution, and etherification, provides insight into its chemical behavior. Due to the limited availability of direct experimental data for this compound, this section will also draw upon data from structurally similar compounds to infer its reactivity and thermodynamic profile.

General Principles

The reactivity of this compound is influenced by the electronic effects of its substituents. The two fluorine atoms at the ortho positions are strongly electron-withdrawing, which decreases the electron density of the aromatic ring and increases the acidity of the phenolic hydroxyl group. The pKa of 2,6-difluorophenol (B125437) is significantly lower than that of phenol, indicating enhanced acidity due to the inductive effects of fluorine. Conversely, the propyl group at the para position is a weak electron-donating group, which can influence the regioselectivity of certain reactions.

Thermodynamically, the stability of this compound and its reaction intermediates and products is a key factor in determining reaction outcomes. The formation of stable products is a driving force for many reactions. For instance, in oxidation reactions, the stability of the resulting phenoxyl radical plays a significant role.

Kinetic Studies of Analogous Phenolic Compounds

Kinetic data from reactions involving similar substituted phenols can provide valuable insights into the expected reaction rates for this compound.

Oxidation Reactions: The kinetics of phenol oxidation have been studied for various substituted phenols. The rate of oxidation is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups generally increase the rate of oxidation, while electron-withdrawing groups decrease it. For instance, in the oxidation of phenols by pyrazinium chlorochromate, para-methyl groups were found to slow down the reaction rate, whereas para-nitro and para-chloro groups increased the rate. researchgate.net

Table 1: Kinetic Data for the Ozonation of Substituted Phenols This table presents the second-order rate constants for the ozonation of various substituted phenols, illustrating the effect of substituents on reaction kinetics.

| Phenolic Compound | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |

| Phenol | 5.06 x 10⁶ |

| 2-Chlorophenol | 2.15 x 10⁶ |

| 4-Chlorophenol | 1.50 x 10⁷ |

| 2-Nitrophenol | 1.32 x 10⁴ |

| 4-Nitrophenol | 2.54 x 10⁴ |

| 4-Methoxyphenol | 8.81 x 10⁶ |

| (Data sourced from a study on the kinetics of ozonation of phenol and substituted phenols) acs.org |

Dealkylation Reactions: The dealkylation of 4-propylphenol (B1200801) to phenol and propylene (B89431) has been studied over acidic zeolites. researchgate.netacs.org The reaction mechanism involves classic carbenium ion chemistry, including isomerization, disproportionation, transalkylation, and dealkylation. researchgate.netacs.org The presence of steam was found to enhance catalyst stability. researchgate.netacs.org While this study does not include the difluoro-substituents, it provides a basis for understanding the cleavage of the propyl group from the phenol ring.

Thermodynamic Studies of Analogous Phenolic Compounds

Thermodynamic data, such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and bond dissociation energy (BDE), are fundamental to predicting the feasibility and direction of reactions.

Enthalpies of Formation: The standard molar enthalpies of formation in the gaseous phase have been determined for several substituted phenols using experimental and computational methods. For example, density functional theory (DFT) has been used to calculate the gas-phase thermochemical properties of various tri-substituted phenols. researchgate.net

Table 2: Gas-Phase Enthalpies of Formation for Selected Substituted Phenols This table provides the calculated gas-phase enthalpies of formation for a selection of substituted phenols, which can be used to estimate the thermodynamic stability of related compounds.

| Compound | Enthalpy of Formation (kJ/mol) |

| 2-Methoxyphenol | -246.1 ± 1.9 |

| 3-Methoxyphenol | -240.4 ± 2.1 |

| 4-Methoxyphenol | -229.7 ± 1.8 |

| 2,6-Dimethoxyphenol | -381.7 ± 1.9 |

| 3,5-Dimethoxyphenol | -399.4 ± 3.0 |

| (Data from a study on the gas-phase thermochemical properties of methoxyphenols) researchgate.net |

Bond Dissociation Enthalpy (BDE): The O-H bond dissociation enthalpy is a critical parameter for predicting the antioxidant activity of phenolic compounds. A lower BDE indicates that the hydrogen atom is more easily abstracted, making the compound a better radical scavenger. The electron-withdrawing fluorine atoms in this compound are expected to influence the O-H BDE.

Deoxyfluorination of Phenols: The conversion of phenols to aryl fluorides is a reaction of significant interest. Studies on the deoxyfluorination of various phenols have shown that phenols with electron-withdrawing groups tend to react faster. harvard.edunih.gov For example, in one study, phenols with electron-withdrawing substituents afforded over 90% yield of the fluorinated arene after heating at 80 °C for 3 hours, while electron-rich phenols required heating at 110 °C for 20 hours. harvard.edunih.gov This suggests that this compound would likely undergo deoxyfluorination under relatively mild conditions due to the presence of the two fluorine atoms.

Summary of Research Findings

Acidity: The presence of two ortho-fluorine atoms significantly increases the acidity of the phenolic proton compared to phenol or 4-propylphenol.

Oxidation: The electron-withdrawing nature of the fluorine atoms is expected to make the aromatic ring less susceptible to electrophilic attack and may decrease the rate of certain oxidation reactions compared to non-fluorinated analogues.

Dealkylation: The propyl group can be cleaved under acidic conditions, similar to other alkylphenols. researchgate.netacs.org

Deoxyfluorination: The compound is expected to be a good substrate for deoxyfluorination reactions, converting the hydroxyl group to a fluorine atom. harvard.edunih.gov

Thermodynamic Stability: The thermodynamic properties of this compound will be a composite of the contributions from the phenyl ring, the hydroxyl group, the two fluorine atoms, and the propyl group. Computational chemistry methods like DFT could provide reliable estimates for these properties. researchgate.net

Further experimental and computational studies are necessary to fully elucidate the kinetic and thermodynamic landscape of reactions involving this compound.

Advanced Analytical Methodologies for 2,6 Difluoro 4 Propylphenol Trace Analysis

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is the cornerstone of analyzing complex mixtures, providing the necessary separation of the target analyte from matrix components and other related substances. The choice between liquid and gas chromatography depends on the analyte's volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are premier techniques for separating non-volatile or thermally sensitive compounds like 2,6-Difluoro-4-propylphenol. These methods separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For substituted phenols, reversed-phase HPLC is the most common approach. UHPLC systems, utilizing columns with smaller particle sizes (typically under 2 µm), offer significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. thermofisher.com The low system gradient delay volume and reduced extra-column band dispersion in modern UHPLC systems are ideal for high-throughput analysis of multiple isomers. thermofisher.com

A key factor in the successful separation of closely related phenolic isomers is the choice of the stationary phase. While standard C18 columns are widely used, pentafluorophenyl (PFP) stationary phases often provide superior selectivity for halogenated compounds like this compound. thermofisher.comlcms.cz The introduction of fluorine groups into the PFP stationary phase alters solute-stationary phase interactions, leading to enhanced retention and unique selectivity for positional isomers of halogenated analytes. thermofisher.com

Table 1: Representative HPLC/UHPLC Parameters for Substituted Phenol (B47542) Analysis

| Parameter | HPLC | UHPLC |

|---|---|---|

| Column | Shim-pack GIST C18 (250 mm × 4.6 mm, 5 µm) nih.gov | Hypersil GOLD VANQUISH PFP (100 x 2.1 mm, 1.9 µm) thermofisher.com |

| Mobile Phase A | 0.1% Acetic Acid or 0.005% Acetic Acid in Water lcms.cznih.gov | 0.1% Acetic Acid in Water lcms.cz |

| Mobile Phase B | Methanol (B129727) or Acetonitrile lcms.cz | Methanol or Acetonitrile thermofisher.com |

| Gradient | Isocratic or Gradient Elution | Fast Gradient Elution thermofisher.com |

| Flow Rate | ~1.0 mL/min nih.gov | ~0.5 - 1.0 mL/min lcms.cz |

| Temperature | 40 - 60 °C lcms.cznih.gov | 60 °C lcms.cz |

| Detector | UV-Diode Array (DAD) lcms.cz | UV-Diode Array (DAD) thermofisher.com |

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. While phenols can be analyzed directly, their polar hydroxyl group can lead to poor peak shape (tailing) and adsorption on the column. Therefore, derivatization is often employed (see section 6.2.2). epa.govresearch-solution.com

For the analysis of underivatized this compound, a Flame Ionization Detector (FID) can be used. nemi.govnih.gov The GC-FID is a robust, universal detector for organic compounds, and while sensitive, it may not provide the lowest detection limits for halogenated species. thaiscience.info

The Electron Capture Detector (ECD) is highly selective and extremely sensitive to electronegative compounds, such as those containing halogens. scioninstruments.comgcms.cz This makes GC-ECD an ideal choice for the trace analysis of this compound, particularly after derivatization with a polyhalogenated reagent like pentafluorobenzyl bromide (PFBBr). epa.govsigmaaldrich.com The presence of the two fluorine atoms on the phenol ring, combined with the five fluorine atoms from the derivatizing agent, results in a derivative with a very high electron capture response, enabling extremely low detection limits. gcms.czsigmaaldrich.com

Table 2: Typical GC Parameters for Phenol Analysis

| Parameter | GC-FID (Underivatized) | GC-ECD (Derivatized) |

|---|---|---|

| Column | DB-5 (30m x 0.32mm) or similar non-polar/mid-polar capillary column tandfonline.com | DB-5 or DB-1701 capillary column epa.gov |

| Injector Temp. | 250 °C tandfonline.com | 250 - 280 °C |

| Carrier Gas | Helium or Hydrogen tandfonline.com | Nitrogen or Argon/Methane scioninstruments.com |

| Oven Program | e.g., 40°C hold 2 min, ramp 5°C/min to 300°C tandfonline.com | Temperature programmed to resolve target analytes |

| Detector | Flame Ionization Detector (FID) | Electron Capture Detector (ECD) |

| Detector Temp. | 250 - 300 °C | 300 - 330 °C |

Mass Spectrometric Detection and Quantification Methods

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it provides a powerful tool for both the identification of unknown compounds and the quantification of target analytes with high specificity and sensitivity.

GC-MS and LC-MS/MS Applications in Environmental and Chemical Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. Following separation on the GC column, molecules are ionized (commonly by electron impact, EI), and the resulting fragments form a mass spectrum that serves as a molecular "fingerprint," allowing for confident identification by comparison to spectral libraries. jmaterenvironsci.com For quantitative analysis, selected ion monitoring (SIM) can be used, where the instrument only monitors specific ions characteristic of the target analyte, significantly improving sensitivity and reducing matrix interference. oup.com GC-MS is a standard method for the analysis of phenols in environmental samples. oup.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for analyzing compounds that are not amenable to GC. researchgate.net In LC-MS/MS, after separation by LC, the analyte is ionized (typically by electrospray ionization, ESI) and the precursor ion corresponding to the molecule of interest is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels in complex matrices like water or biological fluids. nih.govmdpi.com

Hyphenated Analytical Techniques (e.g., GC-IR, LC-NMR)

Hyphenated techniques combine two or more analytical methods to provide more comprehensive information than either technique could alone. alwsci.com

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique couples the separation power of GC with the structural identification capability of infrared spectroscopy. As each separated component elutes from the GC column, it passes through a light pipe in an FTIR spectrometer. The resulting IR spectrum provides information about the functional groups present in the molecule. nih.gov While less common than GC-MS, GC-IR can be particularly useful for distinguishing between isomers that may have very similar mass spectra but different IR spectra.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC separation with NMR spectroscopy, allowing for the acquisition of detailed structural information on analytes in a mixture. alwsci.comnih.gov This is exceptionally powerful for unambiguous structure elucidation of unknown compounds or metabolites. For a compound like this compound, the use of ¹⁹F NMR is particularly advantageous. The fluorine nucleus (¹⁹F) is 100% abundant and has a high gyromagnetic ratio, resulting in a sensitivity close to that of ¹H NMR. scholaris.ca Furthermore, since naturally occurring organofluorine compounds are virtually nonexistent, ¹⁹F NMR spectra of environmental or biological samples are free from background interference. scholaris.ca LC-¹⁹F-NMR can provide an unbiased, quantitative snapshot of all fluorinated species in a sample, helping to identify isomers, degradation products, and metabolites that might be missed by targeted MS methods. acs.orgnih.govnih.gov Recent advances have demonstrated that ¹⁹F NMR can achieve detection limits in the parts-per-trillion range for some analytes in water, rivaling mass spectrometry in certain applications. nih.govscholaris.caacs.org

Sample Preparation and Extraction Techniques for Diverse Sample Matrices

The accurate trace analysis of this compound is critically dependent on the efficiency of sample preparation and extraction procedures. These initial steps are designed to isolate the target analyte from complex sample matrices, remove interfering substances, and concentrate it to a level amenable to instrumental detection. The choice of method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix (e.g., water, soil, biological fluids), and the subsequent analytical technique to be employed.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for the extraction of phenolic compounds from aqueous samples. This method is based on the differential solubility of this compound between the aqueous sample and an immiscible organic solvent.

Research Findings: For the extraction of phenols from water, the sample is first acidified to a pH of approximately 4 to ensure that the phenolic compounds are in their non-ionized, more organic-soluble form. hach.com Common extraction solvents include dichloromethane, which is utilized in official methods like EPA Method 625 for the determination of phenols in aquatic environments. ajol.info The procedure involves vigorous mixing of the sample with the organic solvent, followed by separation of the organic layer containing the analyte. The extract is then typically dried and concentrated before analysis. ajol.info While effective, LLE can be time-consuming and uses significant volumes of organic solvents, which may be hazardous. mdpi.com

Table 1: Typical Parameters for Liquid-Liquid Extraction of Phenolic Compounds from Water

| Parameter | Condition | Rationale |

|---|---|---|

| Sample Pre-treatment | Acidification to pH ≤ 2 | To ensure phenols are in their protonated form, increasing their solubility in organic solvents. chromatographyonline.com |

| Extraction Solvent | Dichloromethane (DCM) | Effective for a broad range of phenols and specified in standard methods. ajol.info |

| Solvent to Sample Ratio | Varies, e.g., 1:10 (v/v) | To ensure efficient partitioning of the analyte into the organic phase. |

| Extraction Time | Multiple extractions (e.g., 3x) with vigorous shaking | To maximize recovery from the aqueous matrix. |

Solid-Phase Extraction (SPE)

Solid-phase extraction has emerged as a popular alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation. mdpi.com The principle of SPE involves passing a liquid sample through a solid sorbent that retains the analyte of interest. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent.

Research Findings: A variety of sorbents are available for the extraction of phenols. Non-polar reversed-phase sorbents with a silica (B1680970) base, such as C18, were among the first to be used. nih.gov More recently, polymeric sorbents like polystyrene-divinylbenzene have been developed and are used in methods such as US EPA Method 528 for the determination of phenols in drinking water. chromatographyonline.com These polymeric sorbents often provide higher surface area and greater breakthrough volumes. nih.gov For instance, Oasis MAX, a strong anion-exchange solid phase, has been shown to efficiently adsorb various phenols, which can then be derivatized on the solid phase before elution and analysis by gas chromatography-mass spectrometry (GC-MS). free.fr The selection of the sorbent and elution solvent is crucial and depends on the polarity of the target analyte. For this compound, a moderately polar compound, both reversed-phase and polymeric sorbents could be effective.

Table 2: Representative Solid-Phase Extraction Protocols for Phenols

| Parameter | Water Samples (e.g., EPA Method 528) | Soil/Solid Samples |

|---|---|---|

| Sorbent | Polystyrene-divinylbenzene chromatographyonline.com | Methanol/water extraction followed by HPLC chemtest.com |

| Sample Pre-treatment | De-chlorination (if necessary), acidification to pH ≤ 2 chromatographyonline.com | Extraction with a methanol/water mixture (e.g., 60:40) alsenvironmental.co.uk |

| Conditioning | Methanol followed by acidified water chromatographyonline.com | N/A |

| Sample Loading | Passing the acidified water sample through the cartridge chromatographyonline.com | Shaking the soil sample with the extraction solvent alsenvironmental.co.uk |

| Washing | To remove interferences | Filtration of the extract alsenvironmental.co.uk |

| Elution | Dichloromethane (DCM) chromatographyonline.com | Direct injection of the filtered extract for HPLC analysis alsenvironmental.co.uk |

| Post-Elution | Concentration of the eluate chromatographyonline.com | N/A |

Extraction from Solid Matrices

For solid matrices such as soil and sediment, the extraction process aims to transfer this compound from the solid into a liquid phase.

Research Findings: Commonly used techniques for solid samples include Soxhlet extraction and microwave-assisted extraction (MAE). mdpi.com Soxhlet extraction, though an official EPA method, is time-intensive and requires large volumes of organic solvents. mdpi.com MAE has been demonstrated to be an efficient alternative for the extraction of phenolic compounds from solid samples. mdpi.com A typical procedure for soil involves extraction with a mixture of methanol and water, followed by analysis using high-performance liquid chromatography (HPLC). chemtest.comalsenvironmental.co.uk Another approach involves macerating the soil sample in ethanol (B145695) and hexane, followed by filtration and concentration. nih.gov

Derivatization for Gas Chromatography (GC) Analysis